N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Descripción
N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a synthetic small molecule characterized by a quinazolinone core fused with a pyrrolidine ring and a phenylmethanesulfonamide substituent. The quinazolinone moiety (3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl) is a heterocyclic scaffold known for its role in modulating kinase activity and enzyme inhibition.
Propiedades
IUPAC Name |
N-methyl-N-[1-(3-methyl-4-oxoquinazolin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-23-20(26)18-10-6-7-11-19(18)22-21(23)25-13-12-17(14-25)24(2)29(27,28)15-16-8-4-3-5-9-16/h3-11,17H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCQZEUGXKJPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₄O₃S |
| Molecular Weight | 350.4 g/mol |
| CAS Number | 2549035-42-7 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar quinazoline derivatives. For instance, compounds featuring the quinazoline moiety have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.004 mg/mL to 0.045 mg/mL, indicating potent activity compared to standard antibiotics like ampicillin and streptomycin .
Table 1: Antibacterial Activity of Related Compounds
| Compound ID | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | E. cloacae | 0.004 | 0.008 |
| Compound 11 | S. aureus | 0.008 | 0.015 |
| Compound 12 | E. coli | 0.011 | 0.020 |
These findings suggest that the structural features of N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide may confer similar antimicrobial properties.
Anticancer Activity
In addition to its antibacterial properties, quinazoline derivatives have been investigated for their anticancer potential. Studies indicate that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a related compound was shown to exhibit cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range .
Case Study: Cytotoxicity Assay
In a study assessing cytotoxicity against MRC5 normal human lung fibroblast cells using the MTT assay, compounds similar to N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide displayed selective toxicity towards cancer cells while sparing normal cells.
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within bacterial cells and cancer cells. For instance, docking studies have suggested that quinazoline derivatives may inhibit critical enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .
Comparación Con Compuestos Similares
Structural and Functional Analogues
(a) N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide ()
- Key Features: Pyrazolo[3,4-d]pyrimidin core (a purine mimetic) replaces the quinazolinone. Chromen-2-yl group introduces a planar aromatic system with fluorine substituents. Methanesulfonamide group is retained but positioned on a benzyl side chain.
- Physical Properties :
- Molecular weight: 603.0 g/mol.
- Melting point: 252–255°C.
- Synthesis : Prepared via Suzuki coupling, a method common for introducing aryl/heteroaryl groups .
- Comparison: The chromenone and pyrazolopyrimidine cores may enhance π-π stacking compared to the quinazolinone-pyrrolidine system. Fluorine substituents likely improve metabolic stability and membrane permeability relative to the target compound’s methyl groups.
(b) N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide ()
- Key Features :
- Retains the 4-oxo-3,4-dihydroquinazolinyl moiety but links it to a pyrazole ring via a benzamide bridge.
- Acetyl and methyl groups on the pyrazole may reduce solubility compared to the sulfonamide group in the target compound.
- Structural Analysis: Crystallography data (Acta Crystallographica Section E) confirm a planar quinazolinone ring, suggesting rigidity that contrasts with the target compound’s flexible pyrrolidine .
- Comparison :
- The benzamide linker could hinder cellular uptake due to increased hydrophobicity.
- Absence of a sulfonamide group may reduce hydrogen-bonding interactions with polar targets.
(c) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Key Features: Pyrazole core with sulfanyl and trifluoromethyl substituents.
- Structural Data: Bond angles (e.g., C4–N1–N2 = 112.5°) and dihedral angles indicate a non-planar conformation, contrasting with the target compound’s fused bicyclic system .
- Lack of a sulfonamide or quinazolinone moiety limits direct functional analogy.
Data Table: Comparative Analysis
Research Implications
- Synthetic Accessibility: The target compound’s pyrrolidine-quinazolinone system may require multi-step synthesis, whereas ’s Suzuki coupling offers scalability .
- Bioactivity Predictions :
- Structural Flexibility : The pyrrolidine ring in the target compound could enhance binding to flexible enzyme pockets compared to rigid systems in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
